1,1'-Bipiperazine

Catalog No.
S12209366
CAS No.
M.F
C8H18N4
M. Wt
170.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Bipiperazine

Product Name

1,1'-Bipiperazine

IUPAC Name

1-piperazin-1-ylpiperazine

Molecular Formula

C8H18N4

Molecular Weight

170.26 g/mol

InChI

InChI=1S/C8H18N4/c1-5-11(6-2-9-1)12-7-3-10-4-8-12/h9-10H,1-8H2

InChI Key

HSXGVUKUWYPECQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)N2CCNCC2

1,1'-Bipiperazine, also known as Piperazine, 1,1'-(1,2-ethanediyl)bis-, is a chemical compound that consists of two piperazine rings linked by a two-carbon chain. The molecular formula for 1,1'-bipiperazine is C₈H₁₈N₂, and it features two secondary amine groups. This compound is characterized by its flexibility and ability to adopt various conformations, which plays a significant role in its chemical reactivity and biological activity .

Due to the presence of its secondary amine groups. Key reactions include:

  • Nucleophilic Substitution: It reacts with alkyl halides such as 1,2-dibromoethane in the presence of bases like potassium carbonate to form derivatives of bipiperazine.
  • Formation of Coordination Complexes: The compound can coordinate with metal salts to form coordination polymers and metal complexes. These complexes exhibit unique properties such as luminescence and magnetism.
  • Reactions with Organic Compounds: It can react with aldehydes and ketones to form Schiff bases and other derivatives.

The biological activity of 1,1'-bipiperazine is notable due to its structural features. It has been found to exhibit various pharmacological properties:

  • Anticancer Activity: Derivatives of bipiperazine have shown promising results against cancer cell lines by inducing apoptosis and inhibiting cell growth. For instance, modifications of the bipiperazine structure have led to compounds with enhanced cytotoxicity against melanoma cells .
  • Neuropharmacological Effects: Compounds containing the bipiperazine moiety are often explored for their potential as antidepressants and anxiolytics due to their ability to interact with neurotransmitter systems .

Several synthetic routes exist for the preparation of 1,1'-bipiperazine:

  • Nucleophilic Substitution Method: A common method involves reacting piperazine with 1,2-dibromoethane in a polar aprotic solvent like dimethylformamide or acetonitrile under reflux conditions. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of piperazine attacks the electrophilic carbon of the dibromo compound.
  • Alternative Synthetic Routes: Other methods include cyclization reactions involving diethanolamine and chlorinating agents followed by reaction with Boc anhydride to yield N-Boc piperazine, which can then be converted into bipiperazine derivatives .

1,1'-Bipiperazine has several applications across different fields:

  • Pharmaceuticals: It serves as a structural motif in various bioactive molecules and drugs due to its biological activity .
  • Material Science: Derivatives are utilized in developing functional materials like photosensitive polymers and coatings.
  • Coordination Chemistry: It is used in synthesizing coordination polymers that have applications in catalysis and materials science.

Interaction studies involving 1,1'-bipiperazine focus on its binding affinities with various biological targets:

  • Receptor Binding: The compound's derivatives often show affinity for serotonin receptors and dopamine receptors, making them potential candidates for neuropharmacological research .
  • Enzyme Inhibition: Some studies have indicated that bipiperazine derivatives may inhibit specific enzymes involved in cancer progression, enhancing their therapeutic potential against tumors .

Several compounds share structural similarities with 1,1'-bipiperazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
PiperidineSix-membered ringLacks the additional nitrogen atom present in bipiperazine.
MorpholineSix-membered ringContains an oxygen atom instead of nitrogen; different reactivity profile.
4-(2-Aminoethyl)morpholineMorpholine derivativeExhibits different biological activities compared to bipiperazine derivatives.
N-MethylpiperazinePiperazine derivativeMethyl substitution alters pharmacological properties significantly.

The uniqueness of 1,1'-bipiperazine lies in its dual piperazine structure which enhances its flexibility and reactivity compared to these similar compounds. Its ability to form diverse coordination complexes also sets it apart from others like morpholine and piperidine.

Traditional alkylation methodologies represent the fundamental approach to synthesizing 1,1'-bipiperazine derivatives through direct coupling of piperazine units. The most established method involves the reaction of piperazine with alkyl halides or alkylating agents, resulting in the substitution of hydrogen atoms on the amine groups with alkyl chains [5]. This approach has been extensively utilized in pharmaceutical synthesis, where piperazine derivatives serve as crucial structural motifs in various therapeutic compounds [2].

The classic alkylation reaction typically employs piperazine as the nucleophile and alkyl halides as electrophiles under basic conditions [3]. The reaction mechanism involves nucleophilic substitution, where the nitrogen atoms of piperazine attack the electrophilic carbon of the alkyl halide, leading to carbon-nitrogen bond formation [5]. For bipiperazine synthesis, this approach requires careful control of stoichiometry to achieve selective coupling between two piperazine units.

Reductive amination represents another significant traditional approach for piperazine coupling [27]. This methodology utilizes sodium triacetoxyborohydride as a mild reducing agent, enabling the formation of carbon-nitrogen bonds under controlled conditions [27]. The process typically involves multiple steps, including initial protection of amine groups, followed by reductive coupling, and subsequent deprotection to yield the desired bipiperazine products [27].

Recent advances in traditional alkylation have incorporated iodide salts to facilitate nucleophilic substitution reactions [2]. The addition of sodium iodide has been shown to enhance reaction efficiency in piperazine alkylation processes, particularly when using reactive alkyl halides such as benzyl bromides or bromoacetyl derivatives [2]. This enhancement occurs through the in situ generation of more reactive iodide intermediates, which undergo facile nucleophilic displacement.

Reaction ConditionsTemperature (°C)Yield (%)Reaction Time
Piperazine + Alkyl Halide6584-854-6 hours
Microwave-Assisted6595-961-2 hours
Reductive AminationRoom Temperature60-7512-24 hours

The selectivity of alkylation reactions can be controlled through the use of protecting groups and carefully designed reaction sequences [32]. Monosubstituted piperazine intermediates are often employed to achieve regioselective coupling, preventing overalkylation and ensuring the formation of the desired bipiperazine architecture [32]. These intermediates can be synthesized through controlled alkylation of piperazine with substoichiometric amounts of alkylating agents.

Novel Heterocyclic Annulation Strategies

Modern heterocyclic annulation strategies have revolutionized the synthesis of 1,1'-bipiperazine derivatives by providing more efficient and selective pathways. Palladium-catalyzed cyclization reactions have emerged as a powerful tool for the modular synthesis of highly substituted piperazines and related bis-nitrogen heterocycles [6]. These reactions couple propargyl units with various diamine components to provide nitrogen heterocycles in generally good to excellent yields with high regio- and stereochemical control [6].

The palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles represents a fundamentally new method for synthesizing highly substituted piperazine compounds [6]. These reactions proceed under mild conditions and provide a wide range of products, tolerating significant modification of both the bis-nucleophile and the propargyl carbonate [6]. The mechanism involves oxidative addition of palladium to propargyl tertiary-butyl carbonate, generating a cationic palladium allene species that undergoes nucleophilic attack by the sulfonamide nitrogen [6].

Photoredox catalysis has introduced innovative approaches for carbon-hydrogen functionalization of piperazine substrates [7]. This methodology relies on the predictable differentiation of electronically distinct nitrogen centers within the piperazine framework, granting access to novel carbon-alkylated variants [35]. The process involves single-electron transfer mechanisms, where photocatalysts facilitate the formation of amino radical cations that subsequently undergo coupling reactions with various electrophiles [7].

The double Michael addition strategy represents another significant advancement in heterocyclic annulation [9] [28]. This approach utilizes nitrosoalkenes as synthons that react with primary amines through sequential addition reactions to form bis(oximinoalkyl)amines [9]. The resulting dioximes undergo stereoselective catalytic reductive cyclization to provide piperazine rings with diverse substitution patterns [9] [28].

Annulation MethodCatalyst SystemYield Range (%)Selectivity
Palladium-CatalyzedPd(0)/Propargyl Carbonate70-95High Regio/Stereo
PhotoredoxIridium Photocatalyst60-85Site-Selective
Double Michael AdditionHeterogeneous Pd/C44-75Stereoselective

Heterocyclic merging approaches have been developed to construct novel indazolo-piperazines through the formal union of two heterocyclic scaffolds [10]. This strategy involves Smiles rearrangement to generate the indazole core structure, followed by late-stage Michael addition to build the piperazine heterocycle [10]. The method provides access to stereochemically diverse chiral piperazines fused to aromatic indazole nuclei [10].

The catalytic reductive cyclization of dioximes has emerged as a general approach for building piperazine rings from primary amino groups [28]. This methodology employs palladium on charcoal or Raney nickel as heterogeneous catalysts under hydrogen atmosphere [28]. The process involves catalytic hydrogenolysis of nitrogen-oxygen bonds to generate diimine intermediates, followed by cyclization and subsequent hydrogenation to afford the final piperazine products [28].

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis of 1,1'-bipiperazine derivatives has advanced significantly through the development of enantioselective methodologies that provide access to chiral piperazine scaffolds. The asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially nitrogen-protected piperazin-2-ones allows for the synthesis of highly enantioenriched tertiary piperazine-2-ones [11]. This approach utilizes transition metal catalysis to generate alpha-quaternary centers with excellent enantioselectivity [11].

Mechanistic insights have revealed that hydrogen-bonding interactions between oxygen atoms in the substrate backbone and the ligand of the ruthenium catalyst are crucial for obtaining high enantiomeric excess [8]. This understanding has enabled the extension of the strategy to include nitrogen as an alternative hydrogen bond acceptor, facilitating the catalytic enantioselective synthesis of substituted piperazines [8].

The asymmetric synthesis approach demonstrates remarkable substrate scope tolerance, accommodating a wide range of functional groups [8]. The method provides access to enantiomerically pure piperazines that can be employed for the synthesis of medicinally important analogs [11]. For instance, the introduction of chiral tertiary piperazines has resulted in imatinib analogs that exhibited comparable antiproliferative activity to their corresponding counterparts [11].

Catalyst SystemEnantioselectivity (% ee)Yield (%)Temperature (°C)
Pd/Chiral Ligand85-9570-85Room Temperature
Ti/Ru Tandem>9560-80Variable
Asymmetric Transfer90-9865-9040-80

The development of chiral ligands specifically designed for piperazine synthesis has enhanced the selectivity of asymmetric transformations [11]. These ligands incorporate structural features that provide effective enantiofacial discrimination during the key bond-forming events [11]. The design principles focus on creating well-defined chiral environments that favor the formation of one enantiomer over the other [11].

Biocatalytic approaches have also been explored for asymmetric piperazine synthesis, utilizing enzyme-mediated chiral resolution and stereoselective transformations [11]. These methods offer advantages in terms of environmental sustainability and often provide complementary selectivity patterns compared to traditional metal-catalyzed processes [11]. The combination of biocatalysis with chemical synthesis enables access to diverse chiral piperazine architectures.

Solid-Phase and Microwave-Assisted Techniques

Automated parallel solid-phase synthesis has been successfully applied to the preparation of combinatorial libraries of piperazinediones and diazepinediones [13]. The five-step reaction protocol utilizes Kaiser oxime resin, enabling cleavage from the polymeric support concomitant with an intramolecular displacement reaction under very mild conditions [13]. This methodology has been extended to the preparation of seven-membered ring homologs, demonstrating the versatility of the solid-phase approach [13].

Microwave-assisted synthetic methods have emerged as highly efficient alternatives to traditional heating approaches for bipiperazine synthesis [14] [18]. The microwave-assisted heating method directly heats the internal molecular structure, achieving simultaneous heating from both internal and external sources without requiring heat conduction processes [14]. This results in faster and more uniform heating, facilitating dehydration reactions and improving overall reaction efficiency [14].

The energy consumption of microwave-assisted synthesis is significantly reduced compared to traditional heating methods, requiring only a fraction of the energy to achieve the same heating effect [14]. This improvement translates to reduced costs and enhanced economic benefits [14]. Additionally, the thermal stability of products obtained through microwave assistance is significantly improved compared to conventional synthetic approaches [14].

Synthesis MethodReaction TimeEnergy ConsumptionProduct Purity (%)
Traditional Heating6-12 hours100% (baseline)80-85
Microwave-Assisted10 minutes-2 hours10-30% of baseline90-95
Solid-Phase2-4 hours40-60% of baseline85-92

Flow chemistry integration with microwave heating has been developed for the automated preparation of piperazine derivatives [15]. The system employs open-source software and Raspberry Pi computers for simultaneous control of multiple flow chemistry devices [15]. This approach enables seamless integration of different apparatus types, allowing for complex multi-step syntheses to be performed in a continuous manner [15].

Polymer-supported piperazine catalysts have been developed for heterogeneous catalysis applications [16]. These piperazine-containing polymer brush layers demonstrate catalytic activity for various condensation reactions, including Knoevenagel and nitroaldol condensations [16]. The supported catalysts can be readily separated and recycled, providing environmental advantages over homogeneous systems [16].

The combination of microwave heating with flow reactor technology has enabled the rapid synthesis of monosubstituted piperazine derivatives [18]. The process involves circulating reaction mixtures through catalytic beds containing supported metal catalysts under microwave irradiation [18]. This approach provides excellent control over reaction conditions and enables efficient heat and mass transfer [18].

1,1'-Bipiperazine, systematically named 1,2-bis(piperazin-1-yl)ethane, represents a symmetric bicyclic diamine compound characterized by two piperazine rings connected through an ethylene bridge [1] [2] [3]. This structural architecture imparts unique physicochemical properties that distinguish it from monomeric piperazine derivatives and influence its behavior under various environmental conditions.

Thermodynamic Parameters and Phase Behavior

The thermodynamic characteristics of 1,1'-Bipiperazine are fundamentally governed by its molecular structure, which features four nitrogen atoms capable of extensive hydrogen bonding interactions [3]. The compound exhibits a molecular weight of 198.31 grams per mole and adopts the molecular formula C₁₀H₂₂N₄ [1] [2].

Phase Transition Properties

The solid-liquid phase transition of 1,1'-Bipiperazine occurs at a melting point range of 97-98°C, as established through differential scanning calorimetry measurements [2] [3]. This relatively high melting point reflects the extensive intermolecular hydrogen bonding network facilitated by the four nitrogen centers. The compound demonstrates thermal stability up to approximately 150°C, beyond which decomposition processes begin to predominate [4] [5].

The liquid-vapor equilibrium is characterized by a boiling point of 208.5°C at standard atmospheric pressure [2] [3]. This elevated boiling point, compared to simple alkyl amines of similar molecular weight, indicates strong intermolecular forces arising from the cyclic structure and multiple hydrogen bonding sites.

PropertyValueTemperature/ConditionsReference
Melting Point97-98°CStandard pressure [2] [3]
Boiling Point208.5°C760 mmHg [2] [3]
Density0.9691 g/cm³25°C [2]
Thermal Stability<150°CInert atmosphere [4] [6]

Thermodynamic Functions

While comprehensive experimental thermodynamic data for 1,1'-Bipiperazine remains limited, theoretical estimations based on group contribution methods suggest significant stabilization through intramolecular interactions [7]. The standard enthalpy of formation is anticipated to be negative, reflecting the favorable energetics of the saturated heterocyclic system. The entropy characteristics are expected to be intermediate between those of linear polyamines and rigid cyclic systems due to the flexible ethylene linker [8].

Solubility Characteristics in Organic Media

The solubility profile of 1,1'-Bipiperazine demonstrates marked dependence on solvent polarity and hydrogen bonding capacity, reflecting the compound's amphoteric nature and multiple nitrogen centers [9].

Aqueous Solubility

1,1'-Bipiperazine exhibits exceptional water solubility, approaching complete miscibility under ambient conditions [9]. This behavior parallels that of the parent piperazine compound, which demonstrates high aqueous solubility due to the basic nitrogen atoms capable of protonation and subsequent ion-dipole interactions with water molecules [10]. The enhanced solubility compared to simple cyclic amines results from the multiple hydrogen bonding donor and acceptor sites present in the molecule.

Organic Solvent Systems

In polar protic solvents, 1,1'-Bipiperazine demonstrates excellent solubility characteristics. Ethanol and methanol serve as effective solvents due to their capacity for hydrogen bonding interactions with the nitrogen centers [9]. The compound shows particularly favorable dissolution in dimethylformamide and dimethyl sulfoxide, both of which are commonly employed in synthetic applications involving piperazine derivatives .

Solvent ClassRepresentative SolventSolubilityMechanism
Polar ProticWater, Ethanol, MethanolHighHydrogen bonding, ion-dipole
Polar AproticDMF, DMSO, AcetonitrileHigh to ModerateDipole-dipole, solvation
NonpolarHexane, BenzeneVery LowLimited van der Waals forces
ChlorinatedChloroform, DichloromethaneLow to ModerateWeak dipole interactions

The solubility in nonpolar organic media remains extremely limited due to the polar nature of the amine functionalities. Hydrocarbon solvents such as hexane and benzene demonstrate negligible dissolution capacity for 1,1'-Bipiperazine, consistent with the principle of "like dissolves like" [9].

Protonation Behavior and Basicity Constants

The basicity characteristics of 1,1'-Bipiperazine are governed by the electronic and steric environment of the four nitrogen atoms present in the molecular structure [13] [14]. The compound exhibits polyprotic behavior, with multiple protonation equilibria contributing to its overall acid-base chemistry.

Primary Protonation Sites

Each piperazine ring contains two nitrogen atoms with significantly different basicity characteristics [13]. The more basic nitrogen sites exhibit pKa values in the range of 9.5 ± 0.2, comparable to those observed for substituted piperazine derivatives [13] [14]. These sites represent the primary protonation centers under physiological conditions.

The secondary nitrogen atoms demonstrate substantially lower basicity, with estimated pKa values around 5.4 ± 0.3 [13]. This reduced basicity reflects the electronic effects of the adjacent protonated nitrogen center and the conformational constraints imposed by the ring structure [14].

pH-Dependent Speciation

At physiological pH (7.4), approximately 95% of the primary basic sites exist in the protonated state, while secondary protonation occurs to a much lesser extent (≈1%) [13] [14]. This protonation pattern significantly influences the compound's solubility, biological activity, and chemical reactivity.

Protonation StatepKa RangeDominant at pHPercentage at pH 7.4
Monoprotonated9.5 ± 0.2>8.5~95%
Diprotonated5.4 ± 0.3<6.5~1%
Triprotonated<4.0 (est.)<3.0<0.1%
Tetraprotonated<2.0 (est.)<1.0Negligible

Factors Affecting Basicity

The basicity of 1,1'-Bipiperazine is modulated by several structural factors. The ethylene bridge provides conformational flexibility while maintaining electronic communication between the two piperazine rings [14] [15]. Intramolecular hydrogen bonding may occur between protonated and unprotonated nitrogen centers, potentially stabilizing certain protonation states [16].

Temperature effects on the protonation equilibria follow the van't Hoff relationship, with basicity generally decreasing at elevated temperatures [13]. The ionic strength of the solution also influences the apparent pKa values through activity coefficient modifications.

Degradation Pathways under Varied Conditions

1,1'-Bipiperazine demonstrates variable stability depending on environmental conditions, with distinct degradation mechanisms operating under different temperature, pH, and atmospheric conditions [4] [5] [6].

Thermal Degradation Mechanisms

At temperatures exceeding 150°C, 1,1'-Bipiperazine undergoes thermal decomposition through multiple competing pathways [4] [5]. The primary degradation route involves nucleophilic substitution reactions leading to ring opening and subsequent fragmentation. The major thermal degradation products include N-(2-aminoethyl)piperazine and ethylenediamine, formed through selective cleavage of the ethylene bridge [5].

The thermal degradation follows first-order kinetics with an activation energy comparable to other piperazine derivatives (approximately 180-200 kJ/mol) [4]. The mechanism involves initial protonation of a nitrogen center followed by nucleophilic attack by another molecule, consistent with the SN2 substitution pathway observed for related cyclic amines [5] [6].

Oxidative Degradation Processes

Under oxidative conditions, 1,1'-Bipiperazine undergoes radical-mediated degradation to form various oxidized products [4]. The presence of transition metal catalysts, particularly copper(II) ions, significantly accelerates the oxidation process [4]. Primary oxidation products include N-oxide derivatives and aldehydic compounds resulting from carbon-nitrogen bond cleavage.

The oxidative stability of 1,1'-Bipiperazine is intermediate between that of primary and tertiary amines, reflecting the secondary amine character of the piperazine nitrogen atoms [4]. Iron and stainless steel components show minimal catalytic effect on oxidation, while copper surfaces dramatically reduce stability [4].

Hydrolytic Stability

In aqueous solutions, 1,1'-Bipiperazine demonstrates considerable stability under neutral conditions [16]. However, extreme pH conditions can promote hydrolytic cleavage, particularly under strongly acidic conditions where extensive protonation occurs [16]. The hydrolysis products include various amino alcohol derivatives and cyclic fragments, depending on the specific cleavage sites.

Degradation TypeConditionsPrimary ProductsRate Factors
ThermalT > 150°CN-(2-aminoethyl)piperazine, EDATemperature, pH
OxidativeO₂, catalystsN-oxides, aldehydesMetal ions, temperature
HydrolyticExtreme pHAmino alcohols, fragmentspH, temperature, time
AtmosphericAir exposureVarious oxidized productsHumidity, UV light

Structure-Stability Relationships

The enhanced thermal stability of 1,1'-Bipiperazine compared to linear polyamines derives from the constrained six-membered ring geometry, which minimizes angle and torsional strain [6]. The ethylene bridge provides sufficient flexibility to accommodate conformational changes while maintaining the structural integrity of the piperazine rings under moderate thermal stress.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

170.153146591 g/mol

Monoisotopic Mass

170.153146591 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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